molecular formula C14H20N4 B11744148 N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline

Cat. No.: B11744148
M. Wt: 244.34 g/mol
InChI Key: RWWSXEDWSLGEOE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. Its core structure incorporates a pyrazole ring and a dimethylaniline moiety, which are privileged scaffolds in the design of bioactive molecules. This compound serves as a critical precursor in the development of targeted therapies, with its primary research value lying in its role as a building block for Janus kinase (JAK) inhibitors . The molecule's structure is engineered to interact with the ATP-binding site of kinases, and it has been specifically utilized in the synthesis of potent compounds like CYT387, now known as Momelotinib , a well-characterized inhibitor of JAK1 and JAK2. Momelotinib has been investigated for the treatment of myeloproliferative neoplasms such as myelofibrosis, highlighting the direct translational research relevance of this aniline derivative. Researchers employ this intermediate to explore structure-activity relationships (SAR) and to develop new chemical entities aimed at modulating key signaling pathways involved in proliferation and inflammatory responses.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline

InChI

InChI=1S/C14H20N4/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3/h4-9,15H,10-11H2,1-3H3

InChI Key

RWWSXEDWSLGEOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination of N,N-Dimethyl-4-(Aminomethyl)Aniline

This two-step approach involves:

  • Synthesis of N,N-Dimethyl-4-(Aminomethyl)Aniline :
    Prepared by reacting 4-(bromomethyl)-N,N-dimethylaniline with aqueous ammonia under reflux. The bromomethyl precursor is obtained via radical bromination of N,N-dimethyl-p-toluidine using N-bromosuccinimide (NBS) and azo initiators.

  • Coupling with 1-Methyl-1H-Pyrazole-4-Carbaldehyde :
    The aldehyde (synthesized via oxidation of 1-methyl-1H-pyrazol-4-ylmethanol) undergoes reductive amination with the aminomethylaniline using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. Yields range from 45–65%, with purities >97% after silica gel chromatography.

Key Reaction Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Catalyst: None required for reductive amination

Nucleophilic Substitution of Chloromethyl Intermediates

A halide-displacement strategy employs:

  • Preparation of 4-(Chloromethyl)-N,N-Dimethylaniline :
    Generated by treating N,N-dimethyl-p-toluidine with thionyl chloride (SOCl₂) in dichloromethane at 0°C.

  • Reaction with 1-Methyl-1H-Pyrazol-4-YLMethylamine :
    The chloromethyl intermediate reacts with 1-methyl-1H-pyrazol-4-ylmethylamine (commercially available or synthesized via Curtius rearrangement) in acetonitrile with K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours, yielding 58–72% product.

Optimization Notes :

  • Higher yields are achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

  • Excess amine (1.5 equiv) minimizes di-alkylation byproducts.

Suzuki-Miyaura Cross-Coupling for Pyrazole Installation

For modular synthesis, a palladium-catalyzed coupling approach is viable:

  • Synthesis of 4-(Boronato)Pyrazole Derivative :
    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is prepared via Miyaura borylation of 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron.

  • Coupling with 4-(Bromobenzyl)-N,N-Dimethylaniline :
    The boronic ester reacts with 4-(bromobenzyl)-N,N-dimethylaniline under Pd(PPh₃)₄ catalysis in a dioxane/water mixture. Yields reach 68% with microwave assistance at 120°C.

Advantages :

  • Enables late-stage diversification of the pyrazole moiety.

  • Tolerates electron-withdrawing groups on the aryl ring.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination45–6597Simple setup, no metal catalystsLow yields due to imine instability
Nucleophilic Sub.58–7295High atom economyRequires SOCl₂ handling
Suzuki Coupling6899Modular, scalableCostly palladium reagents

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water (9:1) at –20°C yields needle-like crystals.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.27 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 6.70 (d, J = 8.4 Hz, 2H), 3.84 (s, 2H), 3.78 (s, 3H), 2.95 (s, 6H).

    • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: N-oxides.

    Reduction: Reduced amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Functional Groups
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline (Target) N,N-Dimethylaniline 1-Methylpyrazole-methylamino Tertiary amine, pyrazole, methyl linker
[4-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl]-N,N-dimethylaniline () N,N-Dimethylaniline Benzoimidazole-chlorophenylimino Imine, chloro, benzoimidazole
N,N-Dimethyl-4-(((2-(phenylamino)phenyl)imino)methyl)aniline (DMBA, ) N,N-Dimethylaniline Phenylamino-phenylimino Imine, secondary amine
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline (–14) N,N-Dimethylaniline Oxadiazole-pyrazole-phenyl Oxadiazole, pyrazole
Methyl Yellow (N,N-Dimethyl-4-(phenyldiazenyl)aniline, –8) N,N-Dimethylaniline Azo (-N=N-) linkage Azo dye, pH-sensitive

Key Observations :

  • The target compound’s pyrazole-methylamino group contrasts with the chloro-benzoimidazole () and oxadiazole-pyrazole (–14) moieties in analogs, which introduce distinct electronic effects. Pyrazole is electron-withdrawing, while benzoimidazole may enhance π-stacking interactions .
  • The azo group in Methyl Yellow (–8) enables pH-dependent color changes, absent in the target compound’s amine-based linkage .

Key Observations :

  • The target compound’s synthesis may resemble DMBA (), utilizing reductive amination between a pyrazole-methylamine and 4-dimethylaminobenzaldehyde.
  • Oxadiazole derivatives () require specialized cyclization agents (e.g., iodosobenzene diacetate), highlighting the complexity of heterocyclic incorporation .

Physical and Spectral Properties

Table 3: Spectral and Physical Data

Compound Name FTIR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point
Target Compound ~3300 (N-H stretch, tertiary amine) ~2.8–3.1 (N-CH₃), 6.5–8.0 (aromatic protons) N/A
Benzoimidazole Derivative () 3250 (N-H), 1600 (C=N) 7.2–8.1 (aromatic), 3.2 (N-CH₃) Not reported
DMBA () 1620 (C=N) 2.9 (N-CH₃), 6.6–7.4 (aromatic) Not reported
Oxadiazole-Pyrazole Derivative () Not reported Not reported 488 K

Key Observations :

  • The target compound’s N-H stretch (if present) would differ from the C=N imine stretch (~1600–1620 cm⁻¹) in DMBA and benzoimidazole analogs .
  • The oxadiazole-pyrazole derivative () exhibits a high melting point (488 K), suggesting strong intermolecular interactions due to its planar heterocycles .

Biological Activity

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is a complex organic compound characterized by its unique structural features, which include a dimethylamino group and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N4\text{C}_{13}\text{H}_{19}\text{N}_{4}, with an approximate molecular weight of 247.32 u. The presence of multiple functional groups suggests that this compound may exhibit diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity in Cancer Cell Lines : Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.25 mg/mL to as low as 0.95 nM against different cancer types, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Pyrazole derivativeMCF71.88
Another pyrazole derivativeA3754.2

Anti-inflammatory Effects

In addition to anticancer properties, certain pyrazole derivatives have been recognized for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest at specific phases, which is crucial for halting the proliferation of cancer cells.
  • Inhibition of Kinases : Certain compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and cancer progression .
  • Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 and A549 Cell Lines : A study reported that a related pyrazole compound exhibited significant growth inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective cytotoxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline and its analogs?

Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Condensation : React 1-methyl-1H-pyrazole-5-carbaldehyde with N,N-dimethyl-4-aminobenzylamine under reductive amination conditions (e.g., NaBH3_3CN or H2_2/Pd-C) to form the secondary amine linkage .
  • Cyclization : Use phosphorus oxychloride (POCl3_3) as a cyclizing agent for intermediates containing oxadiazole or pyrazoline rings .
  • Optimization : Refluxing in n-butanol with ammonium acetate for 4 hours improves yields in heterocyclic formations .
    Key Characterization : Confirm product purity via HPLC, IR (C-N stretch at ~1250–1350 cm1^{-1}), and 1^1H NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

Advanced: How can structural contradictions in dihedral angles of similar compounds inform reactivity studies?

Answer:
Crystallographic data reveals that substituent positions significantly influence molecular conformation. For example:

  • In N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring is nearly coplanar with adjacent benzene (dihedral angle: 4.53°) and pyridine (6.26°) rings, while the aniline group is perpendicular (79.96°) .
  • Disordered ethyl groups in the N,N-dialkylaniline moiety suggest conformational flexibility, which may affect π-π stacking in supramolecular assemblies or receptor binding .
    Implications : Such structural variations can alter electronic properties (e.g., charge transfer efficiency) or steric hindrance in catalytic or biological applications.

Basic: What spectroscopic techniques are critical for verifying the identity of this compound?

Answer:
A combination of techniques is required:

  • FT-IR : Detect amine N-H stretches (~3300 cm1^{-1}), aromatic C=C (~1600 cm1^{-1}), and C-N bonds (~1250 cm1^{-1}) .
  • NMR :
    • 1^1H NMR: Pyrazole protons appear as singlets (δ 7.2–7.8 ppm), dimethylamino groups as singlets (δ 2.8–3.2 ppm) .
    • 13^{13}C NMR: Quaternary carbons in the pyrazole ring resonate at δ 140–150 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the backbone structure .

Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential. For analogs, gaps of ~3.5–4.0 eV suggest moderate reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., electron-rich aniline groups vs. electron-deficient pyrazole rings) .
  • Thermodynamic Stability : Compare calculated Gibbs free energy with experimental data to validate synthetic pathways .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-Oxidation : Nitro groups may form undesired byproducts. Control via low-temperature reactions (<0°C) and stoichiometric use of oxidizing agents .
  • Disubstitution : Competing reactions at pyrazole N1 or C3 positions. Use bulky directing groups (e.g., 1-methyl) to favor regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .

Advanced: How does substituent variation on the pyrazole ring impact biological or material science applications?

Answer:

  • Electron-Withdrawing Groups (NO2_2) : Enhance oxidative stability but reduce solubility. For example, nitro derivatives show potential as fluorescent probes due to extended conjugation .
  • Electron-Donating Groups (OCH3_3) : Improve solubility and π-donor capacity, useful in organic semiconductors or ligand design .
  • Biological Activity : Pyrazole-amine hybrids exhibit antimicrobial or kinase inhibitory properties, though direct studies on this compound are limited. Analog structures in and suggest potential for medicinal chemistry optimization .

Basic: How are crystallographic data (e.g., bond lengths, angles) used to validate synthetic products?

Answer:
X-ray crystallography provides definitive structural confirmation:

  • Bond Lengths : C-N bonds in the pyrazole ring typically measure ~1.33–1.38 Å, consistent with sp2^2 hybridization .
  • Torsional Angles : Dihedral angles between aromatic rings (e.g., 4.53° in ) indicate planarity or distortion, affecting intermolecular interactions .
  • Disorder Analysis : Resolve ambiguities in flexible groups (e.g., disordered ethyl groups in ) using refinement software like SHELXL .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Answer:

  • Step Optimization :
    • Reductive Amination : Use excess NaBH3_3CN (2.5 equiv) and monitor pH (7–8) to maximize imine reduction .
    • Catalysis : Employ Pd/C or Ni catalysts for cross-coupling steps to reduce side products .
  • Scale-Up Adjustments : Replace reflux with microwave-assisted synthesis (e.g., 80°C, 30 minutes) to accelerate cyclization .
  • Analytical Feedback : Use inline IR or HPLC to monitor reaction progress and isolate intermediates .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Assume neurotoxic or irritant properties based on analog data (e.g., pyrazole derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Reactivity : Nitro-containing analogs may decompose explosively under heat. Store at ≤4°C and avoid strong oxidizers .

Advanced: How can this compound serve as a precursor for functional materials (e.g., MOFs, polymers)?

Answer:

  • Coordination Chemistry : The dimethylamino and pyrazole groups act as Lewis bases, enabling metal coordination (e.g., Cu2+^{2+}, Fe3+^{3+}) for MOF construction .
  • Polymer Backbones : Incorporate into conjugated polymers via Suzuki-Miyaura coupling (e.g., with boronic acid-functionalized monomers) for optoelectronic applications .

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